molecular formula C7H8N2O B13117258 2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine

2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine

Cat. No.: B13117258
M. Wt: 136.15 g/mol
InChI Key: HYEOSDURYHZMKP-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system combining a furan and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylfuran with formamide in the presence of a catalyst such as acetic acid. The reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate the formation of the fused ring system.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium azide (NaN₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methyl-5,6-dihydro-4-oxo-furo[2,3-d]pyrimidine, while reduction could produce 2-methyl-5,6,7,8-tetrahydrofuro[2,3-d]pyrimidine.

Scientific Research Applications

2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.

    Medicine: Research is ongoing into its potential as an anticancer agent, given its structural similarity to nucleotides and its ability to interfere with DNA synthesis.

    Industry: It is used in the development of new materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism by which 2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine exerts its effects often involves interaction with biological macromolecules. For instance, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, it can bind to DNA or RNA, disrupting normal cellular processes and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine
  • 2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine
  • Pyrano[2,3-d]pyrimidine-2,4-dione

Uniqueness

2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine is unique due to its specific ring fusion and the presence of a methyl group at the 2-position, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic properties and binding affinities, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-methyl-5,6-dihydrofuro[2,3-d]pyrimidine

InChI

InChI=1S/C7H8N2O/c1-5-8-4-6-2-3-10-7(6)9-5/h4H,2-3H2,1H3

InChI Key

HYEOSDURYHZMKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CCOC2=N1

Origin of Product

United States

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